molecular formula C22H13Cl3O2 B2803932 4-(4-Chlorophenyl)-3-(2,4-dichlorophenyl)-6-methylchromen-2-one CAS No. 263365-22-6

4-(4-Chlorophenyl)-3-(2,4-dichlorophenyl)-6-methylchromen-2-one

Cat. No.: B2803932
CAS No.: 263365-22-6
M. Wt: 415.69
InChI Key: ZNKZWADDWMFBJC-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-3-(2,4-dichlorophenyl)-6-methylchromen-2-one is a complex organic compound belonging to the chromen-2-one family

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorophenyl)-3-(2,4-dichlorophenyl)-6-methylchromen-2-one typically involves multi-step organic reactions. One common approach is the condensation of 4-chlorobenzaldehyde with 2,4-dichlorophenol in the presence of a base, followed by cyclization under acidic conditions. The reaction conditions must be carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can help scale up the synthesis process while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may involve hydrogen gas (H₂) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydride (NaH).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of hydroxyl groups or amines.

  • Substitution: Introduction of different functional groups depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its multiple chlorophenyl groups make it a versatile intermediate in organic synthesis.

Biology: The biological applications of this compound include its use as a probe in biochemical assays to study enzyme activities and binding interactions. Its structural complexity allows it to interact with various biological targets.

Medicine: In the medical field, this compound has shown potential as a lead compound for drug development. Its ability to modulate biological pathways makes it a candidate for therapeutic applications, such as in the treatment of inflammatory diseases or cancer.

Industry: Industrially, this compound can be used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 4-(4-Chlorophenyl)-3-(2,4-dichlorophenyl)-6-methylchromen-2-one exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

  • 4-(4-Methoxyphenyl)-3-(2,4-dichlorophenyl)-6-methylchromen-2-one

  • 4-(4-Bromophenyl)-3-(2,4-dichlorophenyl)-6-methylchromen-2-one

  • 4-(4-Nitrophenyl)-3-(2,4-dichlorophenyl)-6-methylchromen-2-one

Uniqueness: Compared to similar compounds, 4-(4-Chlorophenyl)-3-(2,4-dichlorophenyl)-6-methylchromen-2-one stands out due to its specific arrangement of chlorophenyl groups, which can influence its reactivity and biological activity. The presence of multiple chlorine atoms can enhance its binding affinity and selectivity towards certain targets.

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and versatile applications make it a valuable compound for further research and development.

Properties

IUPAC Name

4-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-6-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13Cl3O2/c1-12-2-9-19-17(10-12)20(13-3-5-14(23)6-4-13)21(22(26)27-19)16-8-7-15(24)11-18(16)25/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNKZWADDWMFBJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C(=C2C3=CC=C(C=C3)Cl)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13Cl3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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